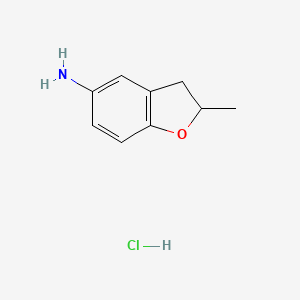

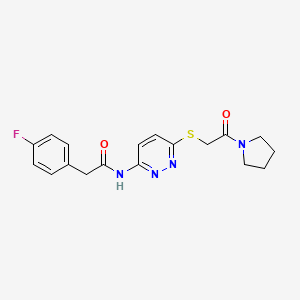

![molecular formula C19H18N2O4 B2915062 3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 903452-83-5](/img/structure/B2915062.png)

3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diazocinones: Synthesis and Conformational Analysis

Diazocinones, including compounds with structures similar to the specified chemical, have been synthesized and analyzed for their conformational properties. For instance, the study by Robins et al. (2006) explores the conformational dynamics of dihydrodiazocinone derivatives, revealing insights into their structural stability and potential applications in material science and molecular engineering. The analysis indicates that these compounds exhibit two non-interconverting conformations at ambient temperature, highlighting their potential for creating stable, conformation-specific materials (Robins et al., 2006).

Novel Polyheterocyclic Systems via Multicomponent Reaction

Another intriguing application involves the construction of unique polyheterocyclic systems. Cao et al. (2019) report on a multicomponent reaction involving l-proline, isatins, and methyl propiolates that leads to the synthesis of pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles and azocino[1,2-a]benzo[c][1,5]diazocines. This research demonstrates the versatility of such compounds in synthesizing complex heterocyclic systems, which have implications for pharmaceutical research and development (Cao et al., 2019).

Synthesis of Stable Diazocines

The synthesis of stable diazocines and their subsequent conversion into pyridine derivatives upon thermolysis has been documented by Yogi et al. (1986). This study highlights the thermal behavior of diazocines, providing a foundation for exploring their utility in chemical synthesis and the development of novel organic compounds with potential applications in various industries, including pharmaceuticals and materials science (Yogi et al., 1986).

Applications in Coordination Polymers

Research by Dong et al. (2000) explores the coordination chemistry of Schiff-base ligands with cadmium and cobalt, leading to the creation of new coordination polymers. This study indicates the potential of diazocine-containing compounds in constructing metal-organic frameworks (MOFs), which are of great interest for their applications in gas storage, separation technologies, and catalysis (Dong et al., 2000).

Antiproliferative Activity in Vitro

Furthermore, the compound's structural analogs have been evaluated for their antiproliferative activity against various human cancer cell lines. Liszkiewicz's research demonstrates that specific derivatives exhibit cytotoxic activity in vitro, suggesting potential applications in the development of new anticancer agents (Liszkiewicz, 2002).

Mecanismo De Acción

Target of Action

The primary targets of this compound, also known as 3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one, are the cyclooxygenase (COX) enzymes . These enzymes are involved in the biosynthesis of important prostaglandins which maintain constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .

Mode of Action

This compound acts as a competitive inhibitor of the COX enzymes . It binds to the active site of these enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandin H2 . This results in a decrease in the production of prostaglandins, thromboxane, and prostacyclin, which play important roles in different biological responses .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and prostacyclins, which are involved in inflammation, pain, and fever responses, as well as the regulation of blood flow and the formation of blood clots . By inhibiting the COX enzymes, this compound reduces the production of these substances, thereby modulating these physiological responses .

Result of Action

The compound exhibits cytotoxic activity against certain cancer cell lines, such as the HeLa cervical cancer cell line . It has been found to be potent against the COX1 enzyme, with an IC50 value of 0.725 µM . The compound also shows potent activity against both COX1 and COX2, with IC50 values of 1.12 and 1.3 µM, respectively . Its selectivity ratio (0.862) was found to be better than that of Ketoprofen (0.196) .

Propiedades

IUPAC Name |

11-(1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18-3-1-2-15-14-6-12(9-21(15)18)8-20(10-14)19(23)13-4-5-16-17(7-13)25-11-24-16/h1-5,7,12,14H,6,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKHPQYOXPNHRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

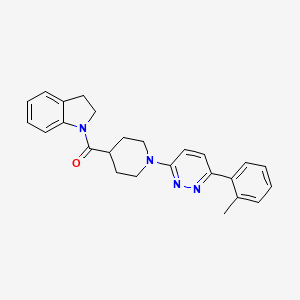

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914980.png)

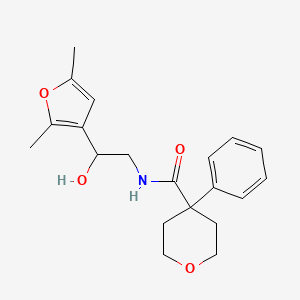

![8-(2-chloroethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914986.png)

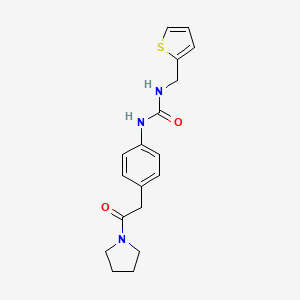

![N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide](/img/structure/B2914990.png)

![(E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2914991.png)

![2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2914995.png)

![methyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate](/img/structure/B2914996.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2915001.png)

![3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2915002.png)